Xylenedisulphonic acid
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Overview
Description
Xylenedisulphonic acid is an organosulfur compound that belongs to the class of sulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a xylene ring. This compound is known for its strong acidic properties and is widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylenedisulphonic acid can be synthesized through the sulfonation of xylene. The process typically involves the reaction of xylene with sulfur trioxide or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the sulfonation process.
Industrial Production Methods: In an industrial setting, this compound is produced by the continuous sulfonation of xylene using sulfur trioxide. The process involves the use of a sulfonation reactor where xylene is continuously fed and reacted with sulfur trioxide. The resulting product is then neutralized and purified to obtain the desired this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The sulfonic acid groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Xylenedisulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry.
Biology: It is employed in biochemical assays and as a component in buffer solutions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of xylenedisulphonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The sulfonic acid groups can donate protons, facilitating the formation of reactive intermediates and promoting reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- Toluene sulfonic acid
- Benzenesulfonic acid
- Methanesulfonic acid
Comparison: Xylenedisulphonic acid is unique due to the presence of two sulfonic acid groups on the xylene ring, which enhances its acidity and reactivity compared to similar compounds with only one sulfonic acid group. This makes it particularly effective as a catalyst and reagent in various chemical processes.
Properties
CAS No. |
93904-89-3 |
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Molecular Formula |
C8H10O6S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(4-methylphenyl)methanedisulfonic acid |
InChI |
InChI=1S/C8H10O6S2/c1-6-2-4-7(5-3-6)8(15(9,10)11)16(12,13)14/h2-5,8H,1H3,(H,9,10,11)(H,12,13,14) |
InChI Key |
NNXMZFSCTRDIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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